molecular formula C18H15N5O5S2 B14884672 2-methoxy-N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-methoxy-N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14884672
M. Wt: 445.5 g/mol
InChI Key: XIZKTWOGQHTTJY-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of Nitro Group: The nitro group is introduced by nitration of an aromatic amine, such as 3-nitroaniline.

    Coupling Reaction: The thiadiazole derivative is then coupled with the nitroaniline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

2-methoxy-N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • 2-methoxy-N-(5-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The unique combination of the methoxy group, nitro group, and thiadiazole ring in 2-methoxy-N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15N5O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-methoxy-N-[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H15N5O5S2/c1-28-14-8-3-2-7-13(14)16(25)20-17-21-22-18(30-17)29-10-15(24)19-11-5-4-6-12(9-11)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)

InChI Key

XIZKTWOGQHTTJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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